![molecular formula C25H25N3O2S2 B2597805 N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795190-15-6](/img/structure/B2597805.png)
N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzyl and Ethyl Groups : Contributing to lipophilicity.
- Thieno[3,2-d]pyrimidine Core : Implicated in biological activity.
- Thioacetamide Moiety : Potentially enhances interaction with biological targets.
The molecular formula is C20H24N2O2S, with a molecular weight of 356.48 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Formation of Thieno[3,2-d]pyrimidine : Through cyclization reactions.
- Thioether Formation : By reacting with appropriate thiol compounds.
- Final Acetamide Formation : By acylation with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is believed to involve the inhibition of folate synthesis pathways by mimicking para-aminobenzoic acid (PABA), similar to other sulfonamide antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In studies involving human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer), it demonstrated cytotoxic effects. Molecular docking studies suggest that it interacts with key proteins involved in cancer cell proliferation.
Cell Line | IC50 (µM) |
---|---|
HT29 | 15 |
DU145 | 20 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antibiotics reported that derivatives of thieno[3,2-d]pyrimidine exhibited enhanced antimicrobial activity compared to traditional antibiotics due to their unique structural features .
- Cytotoxicity in Cancer Cells : Research conducted on the effect of this compound on DU145 cells showed a dose-dependent decrease in viability, suggesting potential for further development as an anticancer agent .
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-3-27(15-19-7-5-4-6-8-19)22(29)17-32-25-26-21-13-14-31-23(21)24(30)28(25)16-20-11-9-18(2)10-12-20/h4-14H,3,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESWDJBYGMJSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.